

Spectroscopic Profile of 2-Methylpropane-1-sulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name:	2-methylpropane-1-sulfonyl Chloride
Cat. No.:	B1295809

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-methylpropane-1-sulfonyl chloride** (also known as isobutanesulfonyl chloride). Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted data, analysis of analogous compounds, and standardized experimental protocols. This information is intended to guide researchers in the characterization and quality control of **2-methylpropane-1-sulfonyl chloride**.

Chemical Structure and Properties

2-Methylpropane-1-sulfonyl chloride is an organic compound with the chemical formula $C_4H_9ClO_2S$. It is a colorless to light yellow liquid and is classified as a sulfonyl chloride.[\[1\]](#)[\[2\]](#)

Table 1: General Properties of **2-Methylpropane-1-sulfonyl Chloride**

Property	Value	Reference
CAS Number	35432-36-1	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₄ H ₉ ClO ₂ S	[1] [3] [4] [6] [9] [10]
Molecular Weight	156.62 g/mol	[5] [11]
Synonyms	Isobutanesulfonyl Chloride, 2-Methyl-1-propanesulfonyl Chloride	[5]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-methylpropane-1-sulfonyl chloride** based on established principles of NMR, IR, and mass spectrometry, as well as data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm) (Predicted)	Protons	Multiplicity	Integration	Coupling Constant (J, Hz) (Predicted)
~3.4 - 3.7	-CH ₂ -SO ₂ Cl	Doublet	2H	~7
~2.2 - 2.5	-CH(CH ₃) ₂	Multiplet (Septet)	1H	~7
~1.1 - 1.3	-CH(CH ₃) ₂	Doublet	6H	~7

Note: The chemical shift of the methylene protons (-CH₂-) is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. This is consistent with data from similar structures like butane-1-sulfonyl chloride, where these protons appear around 3.68 ppm.[\[12\]](#)

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show three signals, corresponding to the three unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm) (Predicted)	Carbon
~60 - 65	-CH ₂ -SO ₂ Cl
~28 - 32	-CH(CH ₃) ₂
~20 - 24	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride functional group.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹) (Predicted)	Functional Group	Intensity
2960 - 2850	C-H stretch (alkane)	Medium-Strong
1380 - 1340	SO ₂ asymmetric stretch	Strong
1190 - 1160	SO ₂ symmetric stretch	Strong
750 - 550	S-Cl stretch	Medium

Note: The characteristic strong bands for the sulfonyl chloride group are based on typical ranges for this functional group and data for analogous compounds like butane-1-sulfonyl chloride.[12]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

m/z (Predicted)	Ion	Notes
156/158	$[M]^+$	Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak due to the ^{37}Cl isotope.
99/101	$[\text{SO}_2\text{Cl}]^+$	Characteristic fragment for the sulfonyl chloride group, also showing the isotopic pattern for chlorine.
57	$[\text{C}_4\text{H}_9]^+$	Isobutyl cation fragment.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation, potentially a major fragment from cleavage of the C-C bond. This is the base peak in the mass spectrum of isobutane.

Note: Predicted m/z values for various adducts are also available from theoretical calculations.
[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-methylpropane-1-sulfonyl chloride**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-methylpropane-1-sulfonyl chloride** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR.
 - Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the reference standard (TMS at 0.00 ppm).

IR Spectroscopy

- Sample Preparation: As **2-methylpropane-1-sulfonyl chloride** is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean plates.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

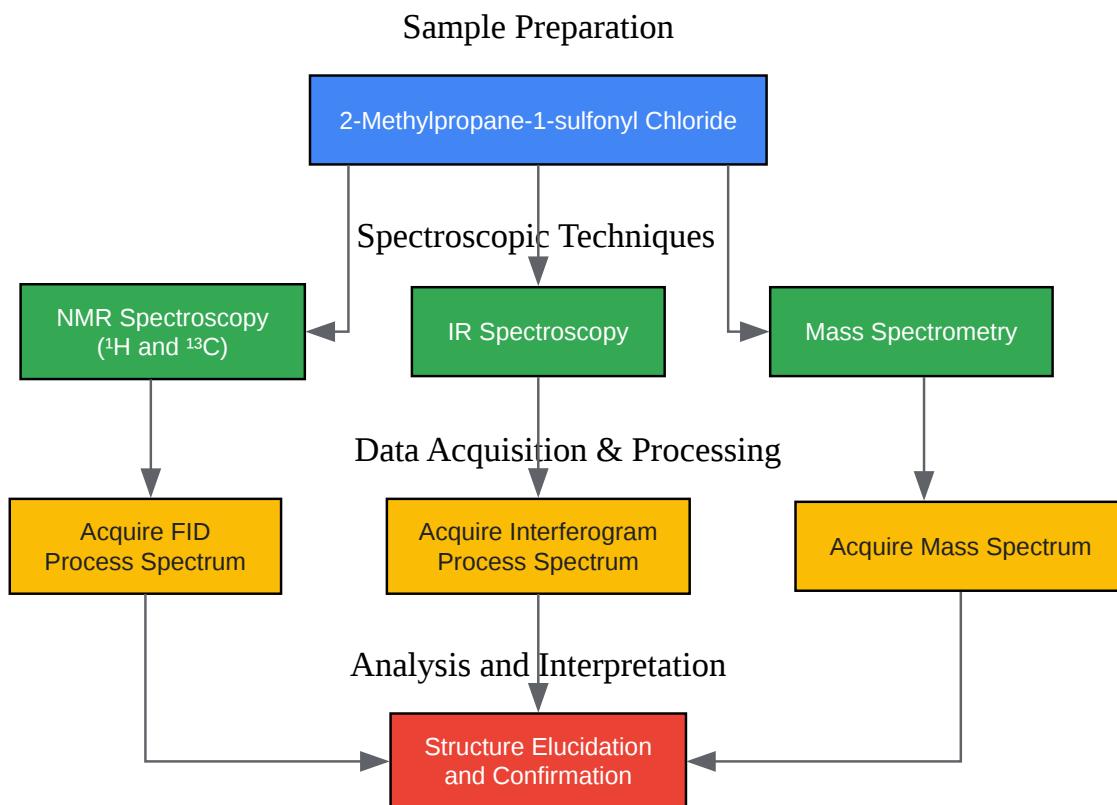
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for direct infusion).
- Acquisition:
 - EI (GC-MS): Acquire the mass spectrum over a mass range of m/z 30-300. The standard electron energy is 70 eV.
 - ESI: Optimize the source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.
- Data Analysis: Identify the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical distribution.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-methylpropane-1-sulfonyl chloride**.



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Caption: Workflow for Spectroscopic Analysis.

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